3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
CAS No.: 2097975-43-2
Cat. No.: VC3168993
Molecular Formula: C11H17BrClN
Molecular Weight: 278.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097975-43-2 |
---|---|
Molecular Formula | C11H17BrClN |
Molecular Weight | 278.61 g/mol |
IUPAC Name | 3-(2-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H |
Standard InChI Key | AQNQUJAFIAHELO-UHFFFAOYSA-N |
SMILES | CC(C)(CC1=CC=CC=C1Br)CN.Cl |
Canonical SMILES | CC(C)(CC1=CC=CC=C1Br)CN.Cl |
Introduction
Structural Characteristics and Identification
Molecular Structure and Formula
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride consists of a benzene ring with a bromine atom at the ortho (2) position, connected to a propyl chain with geminal dimethyl groups at the 2-position of the chain, and an amine group at the terminal position, presented as a hydrochloride salt. Based on this structure, we can determine its molecular formula as C11H17BrClN.
This formula aligns with the structurally related compound 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, which has a confirmed molecular formula of C11H17BrClN . The key difference lies in the position of the bromine substituent on the phenyl ring (2-position versus 3-position) and the connection point of the chain to the phenyl ring.
Chemical Identification Parameters
The following table presents the expected identification parameters for 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride:
Physico-chemical Properties
Physical Properties
The physical properties of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can be estimated based on its chemical structure and comparison with similar compounds:
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | Solid | Common for amine hydrochlorides |
Solubility | Soluble in water; moderately soluble in alcohols; poorly soluble in non-polar solvents | Typical solubility pattern for hydrochloride salts |
Melting Point | 180-220°C (estimate) | Based on similar amine hydrochloride salts |
Stability | Stable under normal conditions; sensitive to light and air over extended periods | Common for brominated compounds |
pH (aqueous solution) | Acidic (3-5) | Characteristic of hydrochloride salts |
The hydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for aqueous applications and potentially improving bioavailability if used in pharmaceutical contexts.
Chemical Reactivity
The chemical behavior of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is governed by its three key functional components:
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The primary amine group (as hydrochloride salt): This group can participate in a wide range of reactions typical of primary amines, including nucleophilic substitution reactions, acylation to form amides, and reaction with carbonyl compounds to form imines or enamines.
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The bromine atom at the 2-position of the phenyl ring: This provides a reactive site for various transformations, particularly metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The ortho positioning of the bromine introduces specific steric considerations that can influence reaction outcomes.
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The geminal dimethyl group: This introduces significant steric hindrance that can affect both the reactivity and stereochemical outcome of reactions involving the adjacent carbon centers.
Similar halogenated compounds have demonstrated reactivity as proton donors in various synthetic contexts, suggesting potential utility in catalytic applications.
Synthesis and Preparation Methods
Grignard Reaction Approach
A promising synthetic route might involve:
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Formation of a Grignard reagent from 2-bromobenzyl bromide
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Reaction with 2,2-dimethyloxirane to form the corresponding alcohol
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Conversion of the alcohol to an amine via Mitsunobu reaction with an appropriate nitrogen source
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Salt formation with hydrochloric acid
Reductive Amination Approach
An alternative approach could involve:
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Preparation of 3-(2-bromophenyl)-2,2-dimethylpropanal
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Reductive amination with ammonia or an appropriate amine source and a reducing agent such as sodium cyanoborohydride
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Salt formation with hydrochloric acid
Considerations Based on Related Syntheses
Drawing from the synthesis of related compounds, several key considerations would apply:
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Temperature control: Many organometallic reactions require carefully controlled low temperatures (-78°C to 0°C) for optimal selectivity .
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Solvent selection: Anhydrous conditions using tetrahydrofuran or diethyl ether are typically necessary for Grignard and other organometallic reactions.
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Catalyst selection: For certain transformations, especially those involving carbon-carbon bond formation, palladium catalysts (palladium on carbon, palladium hydroxide on carbon) may be employed .
The following table outlines a potential step-by-step synthetic procedure:
Purification Methods
Purification of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride would likely involve:
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Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)
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Column chromatography of the free base followed by salt formation
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Conversion between salt and free base forms to remove impurities
Applications and Research Relevance
Synthetic Applications
Based on its structural features and the known applications of related compounds, 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride could potentially serve as:
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A building block for more complex molecular structures in organic synthesis
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A key intermediate in the preparation of pharmaceutical compounds with specific stereochemical requirements
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A reagent in various organic transformations, potentially serving as a proton donor or nucleophile in certain reactions
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A precursor for the synthesis of specialized ligands for metal-catalyzed reactions
Structure-Activity Relationship Considerations
The specific structural features of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride that might influence its biological activity include:
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The ortho-bromine substitution, which creates a specific electronic distribution and steric environment around the phenyl ring
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The geminal dimethyl groups, which introduce conformational constraints that could affect binding to biological targets
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The primary amine functionality, which provides a site for hydrogen bonding and further derivatization
Comparative Analysis with Related Compounds
Comparison with Positional Isomers
A comparison between 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride and its positional isomers highlights important structural differences that could influence reactivity and applications:
Comparison with 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride
Comparing our target compound with the structurally simpler 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride reveals fundamental differences in complexity and potential applications:
Feature | 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride |
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Structure | Contains aromatic ring with bromine | Simple aliphatic chain with chlorine |
Structural complexity | Higher (contains phenyl ring) | Lower (aliphatic only) |
Halogen | Bromine (on phenyl) | Chlorine (on alkyl) |
Halogen reactivity | Suitable for cross-coupling reactions | Primarily nucleophilic substitution |
Molecular Formula | C11H17BrClN | C5H13Cl2N |
Molar Mass | 278.62 g/mol | 158.07 g/mol |
Applications | Likely more specialized organic synthesis | Broader organic synthesis, pharmaceutical and agrochemical development |
The presence of the phenyl ring in our target compound introduces additional reactivity options, particularly for cross-coupling reactions, compared to the simpler 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.
Analytical Characterization Methods
Spectroscopic Identification
The following spectroscopic characteristics would be expected for 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Signal Type | Expected Chemical Shift (ppm) | Assignment |
---|---|---|
Singlet | 1.0-1.1 | Geminal dimethyl groups (6H) |
Singlet | 2.7-2.9 | CH2 adjacent to amine (2H) |
Singlet | 2.6-2.8 | CH2 adjacent to phenyl (2H) |
Multiplet | 7.0-7.6 | Aromatic protons (4H) |
Broad singlet | 8.0-8.3 | NH3+ protons (3H) |
Infrared Spectroscopy (IR)
Wavenumber (cm-1) | Assignment |
---|---|
3000-2800 | C-H stretching (methyl and methylene) |
3100-2800 | N-H stretching (broad, amine salt) |
1600-1450 | C=C stretching (aromatic) |
750-700 | C-Br stretching |
1050-1000 | C-N stretching |
Mass Spectrometry
m/z Value | Fragment |
---|---|
242 | [M-HCl]+ (molecular ion without HCl) |
227 | [M-HCl-CH3]+ (loss of methyl group) |
169 | [C9H10Br]+ (major fragment) |
90 | [C7H6]+ (tropylium ion) |
Chromatographic Analysis
Appropriate chromatographic methods for analysis and purification would include:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
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Gas Chromatography (GC) after derivatization to improve volatility
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Thin-Layer Chromatography (TLC) using appropriate solvent systems (e.g., dichloromethane:methanol:ammonia)
Future Research Directions
Given the limited specific information available about 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, several research directions would be valuable for expanding our understanding of this compound:
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Development of optimized and scalable synthetic routes with detailed reaction conditions
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Comprehensive characterization using advanced analytical techniques to establish definitive spectroscopic and physical properties
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Systematic investigation of reactivity patterns in various organic transformations, particularly comparing reactivity with positional isomers
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Exploration of potential biological activities through in vitro screening against relevant targets
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Structure-activity relationship studies comparing the effects of ortho-, meta-, and para-bromination on both chemical reactivity and biological activity
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Investigation of potential applications in asymmetric synthesis, particularly exploring whether the steric environment created by the ortho-bromine and geminal dimethyl groups could influence stereoselectivity in reactions
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Examination of metallation chemistry, particularly the formation and reactivity of organometallic species derived from the brominated phenyl ring
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